methyl 2-amino-4-butoxybenzoate
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Overview
Description
methyl 2-amino-4-butoxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an amino group at the second position, a butoxy group at the fourth position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-butoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-Amino-4-butoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of trimethylchlorosilane and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of various carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
methyl 2-amino-4-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence various biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid methyl ester: Similar structure but lacks the butoxy group.
2-Amino-4-methoxybenzoic acid methyl ester: Similar structure but has a methoxy group instead of a butoxy group.
Uniqueness
methyl 2-amino-4-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and other hydrophobic environments.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-4-butoxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-16-9-5-6-10(11(13)8-9)12(14)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
WJZBIRKQESLYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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